REACTION_CXSMILES
|
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].C([Li])CCC.[CH3:29][O:30][C:31]([C:33]1[CH:38]=[CH:37][C:36]([CH:39]=O)=[CH:35][CH:34]=1)=[O:32].[Cl-].[NH4+]>O1CCCC1>[CH3:3][C:2]([CH3:4])=[CH:39][C:36]1[CH:37]=[CH:38][C:33]([C:31]([O:30][CH3:29])=[O:32])=[CH:34][CH:35]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on aminopropyl silica gel (eluent: hexane/ethyl acetate=3/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC1=CC=C(C(=O)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |